molecular formula C13H10OS B118918 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one CAS No. 1622-55-5

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

Cat. No. B118918
CAS RN: 1622-55-5
M. Wt: 214.28 g/mol
InChI Key: JAGBUENUSNSSFW-UHFFFAOYSA-N
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Description

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is a chemical compound with the molecular formula C₁₃H₁₀OS . It is a brown semi-solid substance .


Synthesis Analysis

The synthesis of 9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-one has been described in two different routes . The first route observed the formation of Cannizzaro reaction products . The second route utilized Wittig-Horner reaction conditions to obtain the title compound in good yield .


Molecular Structure Analysis

The molecular structure of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one can be represented by the InChI string: InChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2 . The compound has a molecular weight of 214.28 g/mol .


Chemical Reactions Analysis

The compound is a crucial drug intermediate and its synthesis involves the application of Wittig-Horner reaction .


Physical And Chemical Properties Analysis

The compound is slightly soluble in chloroform and methanol . It is stored in a -20°C freezer, under an inert atmosphere .

Scientific Research Applications

Advanced Oxidation Processes for Water Treatment

A study highlights the use of advanced oxidation processes (AOPs) to treat acetaminophen from aqueous mediums, focusing on by-products, biotoxicity, and degradation pathways. The research emphasizes the importance of understanding the reactivity and potential environmental impact of these processes, which could be related to the chemical structure of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one due to its presence in related compounds (Qutob et al., 2022).

Toxicity and Occurrence of Oxygenated Polycyclic Aromatic Hydrocarbons

Research on oxygenated polycyclic aromatic hydrocarbons (OPAHs) discusses their toxicity, occurrence, and potential sources in food, pointing towards the greater toxicity of these compounds compared to their parent PAHs. This work is relevant for understanding the environmental and health implications of substances like 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (Ma & Wu, 2022).

Benzodiazepines Synthesis and Applications

A review on the synthetic aspects of benzodiazepines using o-phenylenediamine covers the broad significance of these compounds in pharmaceuticals, which could imply research interest in structurally related compounds like 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one for their potential biological activities (Teli et al., 2023).

Synthetic and Pharmacological Profile of Benzothiazepine

This review focuses on the benzothiazepines, highlighting their diverse biological activities. The pharmacological interest in benzothiazepine derivatives suggests a framework for investigating the bioactivities of related structures such as 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (Dighe et al., 2015).

Carcinogenic Evaluation of Thiophene Analogues

An investigation into the thiophene analogues of benzidine and 4-aminobiphenyl evaluates their potential carcinogenicity. This study provides insights into the toxicological profiles that could be applicable for evaluating related compounds (Ashby et al., 1978).

Synthesis of 6H-Benzo[c]chromen-6-ones

Research on the synthetic procedures for 6H-Benzo[c]chromen-6-ones, which share structural similarities with 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, illustrates the pharmacological importance and the necessity for synthetic methods due to limited natural availability (Mazimba, 2016).

properties

IUPAC Name

6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGBUENUSNSSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354311
Record name 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

CAS RN

1622-55-5
Record name 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, 9,10-dihydro
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